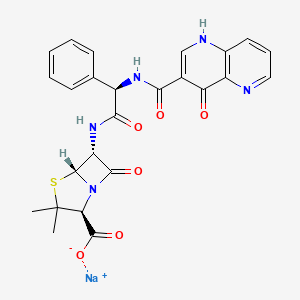
(-)-Asarinin
Descripción general
Descripción
Asarinin es un compuesto lignano natural que se encuentra en diversas plantas, incluidas las raíces de Asarum sieboldii y las semillas de sésamo. Es conocido por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas . Asarinin es un lignano furofurano y un isómero de la sesamina, otro lignano bien conocido.
Aplicaciones Científicas De Investigación
Asarinin tiene una amplia gama de aplicaciones de investigación científica en diversos campos:
Química:
- Se utiliza como precursor para la síntesis de otros lignanos bioactivos.
- Se estudia su potencial como antioxidante natural en la conservación de alimentos .
Biología:
- Se investiga su papel en la modulación de las actividades enzimáticas y la expresión génica relacionadas con el estrés oxidativo .
Medicina:
- Exhibe propiedades anticancerígenas induciendo la muerte celular apoptótica en las células cancerosas a través de la activación de las caspasas .
- Muestra potencial en el tratamiento de enfermedades e infecciones inflamatorias como la artritis reumatoide .
Industria:
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Asarinin puede sintetizarse a partir de sesamina mediante el uso de catalizadores ácidos sólidos. Un método efectivo implica el uso de ácido cítrico cargado en zeolita beta (CTAH) como catalizador. Las condiciones de reacción óptimas para esta conversión son una temperatura de 85 °C, un tiempo de reacción de 2,7 horas y una cantidad de catalizador del 1,6% . Se ha demostrado que este método produce cantidades significativas de asarinin.
Métodos de producción industrial: La producción industrial de asarinin implica principalmente la extracción de fuentes naturales como las semillas de sésamo y Asarum sieboldii. El proceso de extracción normalmente incluye la extracción con disolventes seguida de la purificación mediante técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de reacciones: Asarinin experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Una reacción notable es la oxidación de la sesamina para producir asarinin utilizando permanganato de potasio en condiciones ácidas .
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas.
Reducción: Hidrogenación utilizando paladio sobre carbón como catalizador.
Sustitución: Se pueden utilizar varios nucleófilos para sustituir los grupos funcionales en la molécula de asarinin.
Productos principales: El producto principal formado a partir de la oxidación de la sesamina es el asarinin. Otras reacciones pueden producir diferentes derivados de asarinin, dependiendo de los reactivos y las condiciones utilizadas .
Mecanismo De Acción
Asarinin ejerce sus efectos a través de varios objetivos y vías moleculares:
Actividad anticancerígena: Induce la apoptosis en las células cancerosas activando la caspasa-3, la caspasa-8 y la caspasa-9.
Actividad antiinflamatoria: Modula la vía TLR9/NF-κB, lo que lleva a una reducción de las citocinas inflamatorias.
Actividad antioxidante: Mejora la actividad de las enzimas antioxidantes y reduce el estrés oxidativo.
Comparación Con Compuestos Similares
Asarinin es similar a otros lignanos como la sesamina y la sesamolina. Tiene propiedades únicas que lo distinguen de estos compuestos:
Lista de compuestos similares:
- Sesamina
- Sesamolina
- Episesamina
En conclusión, el asarinin es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades únicas y sus diversas actividades biológicas lo convierten en un valioso objeto de investigación en los campos de la química, la biología, la medicina y la industria.
Propiedades
IUPAC Name |
5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUIKBAABKQKQ-FQZPYLGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501033823 | |
| Record name | Asarinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-04-0 | |
| Record name | Asarinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asarinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASARININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JW641ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Asarinin exhibits anti-inflammatory properties potentially by modulating the balance of T helper cell (Th) subsets. [, ] It has been observed to suppress the expression of Th1 cytokines (e.g., TNF-α, IFN-γ) while increasing the levels of Th2 cytokines, such as IL-10 and TGF-β. [] This shift in the Th1/Th2 balance towards a Th2-dominant response contributes to its anti-inflammatory effects. Additionally, asarinin has been shown to downregulate TLR9/NF-κB signaling in dendritic cells, a pathway implicated in the pathogenesis of rheumatoid arthritis. []
A: Research suggests that an asarinin-medicated serum can inhibit the viability of rheumatoid arthritis synovial fibroblasts (RASFs) in a dose- and time-dependent manner. [] This effect is thought to be mediated by the suppression of TLR2 and TLR4, receptors involved in inflammatory responses. []
A: Yes, asarinin has demonstrated the ability to reduce the expression levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in heart allografts. [, ] These adhesion molecules play a critical role in the immune response leading to acute rejection, and their downregulation by asarinin suggests a potential mechanism for its immunosuppressive effects.
A: Research in a rat model demonstrated that asarinin treatment prolonged the survival time of heart allografts. [, ] This effect was comparable to that observed with Cyclosporine A, a commonly used immunosuppressant, suggesting asarinin's potential as an immunomodulatory agent in transplantation. [, ]
A: Asarinin possesses the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol. []
A: Yes, various spectroscopic techniques are employed to characterize asarinin, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] NMR provides insights into the compound's structure, while MS assists in determining its molecular weight and fragmentation pattern, confirming its identity.
A: Different processing techniques can influence the content of asarinin in Asari Radix et Rhizoma. [, ] While stir-frying helps preserve asarinin, techniques like rice-water processing or alkali-vinegar treatment can increase its content. [, ] Conversely, alkali and fried coke processing may lead to a decline in asarinin levels. []
A: Yes, in silico studies, including molecular docking and molecular dynamics simulations, have been employed to evaluate asarinin's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). [] These studies suggest that asarinin exhibits strong interactions with the active site of Mpro, potentially disrupting viral replication.
A: While the provided research does not delve deeply into specific SAR studies for asarinin, it does highlight that structural differences between asarinin and its diastereoisomer, sesamin, lead to distinct ultraviolet absorption properties. [] This difference underscores the impact of even subtle structural variations on the compound's characteristics.
ANone: Specific data regarding asarinin's stability under various conditions or formulation strategies are not extensively elaborated upon in the provided research papers.
ANone: The provided research primarily focuses on asarinin's pharmacological properties and does not directly address SHE regulations.
A: Yes, pharmacokinetic studies have been conducted in rats to investigate the absorption, distribution, metabolism, and excretion (ADME) of asarinin. [, ] These studies provide insights into its bioavailability, elimination pathways, and potential drug interactions.
A: Yes, in vitro studies have shown that asarinin induces apoptotic cell death in human ovarian cancer cells (A2780 and SKOV3). [] This cytotoxic effect appears to be mediated by the activation of caspases, enzymes involved in the apoptotic cascade. []
A: Research indicates that asarinin, along with other constituents from Asarum heterotropoides root, exhibits larvicidal activity against various mosquito species, including insecticide-resistant strains. [, ] This finding suggests its potential as a natural mosquito control agent.
A: While asarinin has shown efficacy against insecticide-resistant mosquito populations, specific resistance mechanisms associated with this compound have not been extensively studied based on the provided research. []
ANone: Comprehensive toxicological data and long-term safety profiles of asarinin are not extensively discussed in the provided research papers.
ANone: The provided research primarily focuses on characterizing asarinin's biological activity and does not delve into specific drug delivery or targeting strategies.
ANone: The research papers presented do not focus on the identification of biomarkers related to asarinin efficacy, treatment response monitoring, or adverse effect detection.
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is frequently utilized for the analysis and quantification of asarinin in various matrices, including plant extracts and biological samples. [, , , , , , , , ]
A: Yes, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of asarinin and sesamin in rat plasma. [] This method demonstrates adequate sensitivity, selectivity, and reproducibility, making it suitable for pharmacokinetic studies.
ANone: The provided research papers primarily focus on the pharmacological and chemical aspects of asarinin and do not provide detailed information regarding its environmental impact or degradation pathways.
ANone: Specific studies on the dissolution rate and solubility of asarinin in various media are not explicitly detailed within the provided research papers.
A: Analytical methods for asarinin quantification, particularly those employing HPLC, have undergone validation procedures to ensure their accuracy, precision, and specificity. [, , , ] This rigorous validation process is essential for generating reliable and reproducible data.
A: While not extensively discussed, the provided research highlights the importance of quality control for Asari Radix et Rhizoma, emphasizing the impact of different processing techniques on asarinin content. [, , ] This emphasis on quality control is crucial for ensuring consistent therapeutic efficacy and safety.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


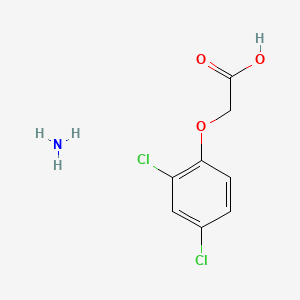
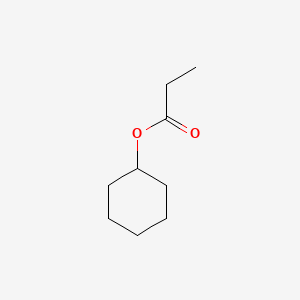

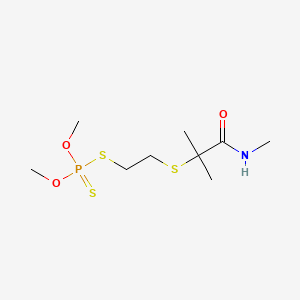
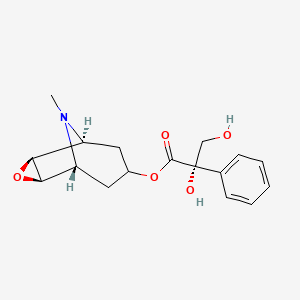
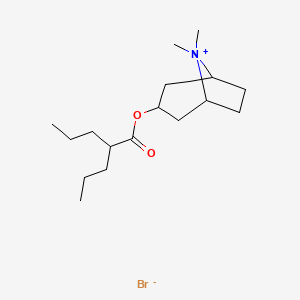
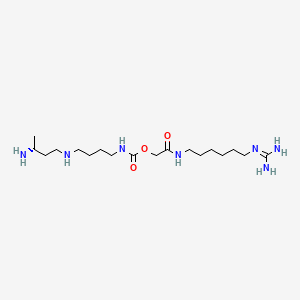
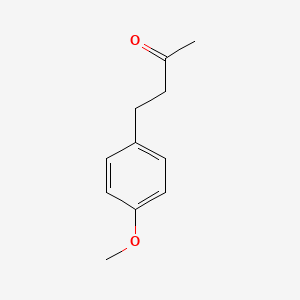

![4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1665119.png)



